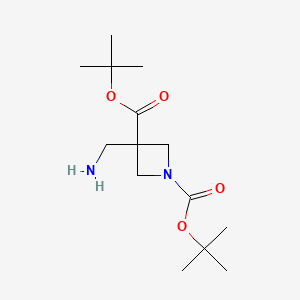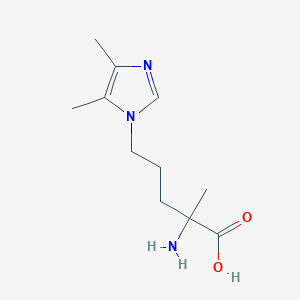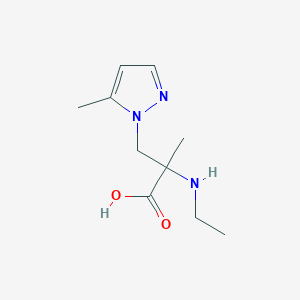![molecular formula C36H26O6 B13640023 4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde](/img/structure/B13640023.png)
4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde is a complex organic compound known for its unique structure and versatile applications in various scientific fields. This compound features multiple formyl groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde typically involves the reaction of aromatic aldehydes with specific reagents under controlled conditions. One common method includes the use of aromatic aldehydes and triazine derivatives in the presence of a base to facilitate the formation of the desired product . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential in drug development and as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde involves its ability to act as a Lewis base, donating electrons to Lewis acids. This property enables it to participate in various catalytic processes and nucleophilic reactions, attacking electrophilic centers such as carbonyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrakis(4-formylphenyl)benzene: Similar structure with multiple formyl groups attached to a benzene core.
2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Contains a triazine ring with formyl groups, used in similar applications.
Tris(4-formylphenyl)amine: Features an amine group with formyl-substituted phenyl rings, used in organic synthesis and material science.
Uniqueness
4-[2,4,5-Tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde stands out due to its unique combination of formyl and methoxy groups, providing distinct reactivity and versatility in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C36H26O6 |
|---|---|
Poids moléculaire |
554.6 g/mol |
Nom IUPAC |
4-[2,4,5-tris(4-formylphenyl)-3,6-dimethoxyphenyl]benzaldehyde |
InChI |
InChI=1S/C36H26O6/c1-41-35-31(27-11-3-23(19-37)4-12-27)33(29-15-7-25(21-39)8-16-29)36(42-2)34(30-17-9-26(22-40)10-18-30)32(35)28-13-5-24(20-38)6-14-28/h3-22H,1-2H3 |
Clé InChI |
DSTWPMZJVUREBV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O)OC)C4=CC=C(C=C4)C=O)C5=CC=C(C=C5)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B13639950.png)
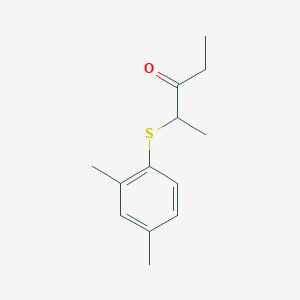



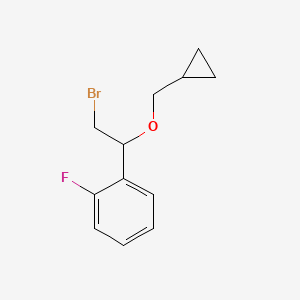

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13640003.png)
